molecular formula C5H13ClN2O B8140605 (S)-2-(Methylamino)butanamide hydrochloride

(S)-2-(Methylamino)butanamide hydrochloride

Cat. No.: B8140605
M. Wt: 152.62 g/mol
InChI Key: LFFRJJQGNHVEMA-WCCKRBBISA-N
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Description

(S)-2-(Methylamino)butanamide hydrochloride is a chiral amide derivative with a methylamino group attached to the second carbon of the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methylamino)butanamide hydrochloride typically involves the ammoniation of methyl 2-bromobutanoate followed by the reduction of the resulting intermediate. The reaction conditions often include the use of a strong base such as sodium hydroxide and a reducing agent like lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-(Methylamino)butanamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Methylamino)butanamide hydrochloride is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in various applications. Its ability to undergo diverse chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-(methylamino)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3-4(7-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFRJJQGNHVEMA-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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